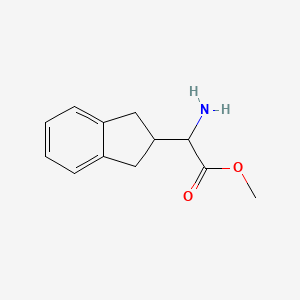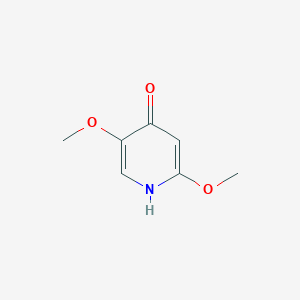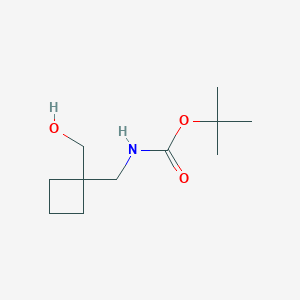![molecular formula C15H21NO3 B8068512 tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate](/img/structure/B8068512.png)
tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a hydroxymethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate can be achieved through a multi-step process:
Formation of the Cyclopropyl Intermediate: The starting material, 4-bromobenzyl alcohol, undergoes a cyclopropanation reaction to introduce the cyclopropyl group. This can be achieved using a reagent such as diiodomethane in the presence of a zinc-copper couple.
Hydroxymethylation: The cyclopropyl intermediate is then subjected to hydroxymethylation, typically using formaldehyde and a base such as sodium hydroxide.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This is done by reacting the hydroxymethylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbamate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of the corresponding amine from the carbamate.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate is used as a protecting group for amines. The tert-butyl carbamate group is stable under a variety of conditions but can be removed under acidic conditions, making it useful in multi-step synthetic routes.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The carbamate group can be used to mask the amine functionality, improving the pharmacokinetic properties of drug candidates.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) where protection of amine groups is necessary during the synthetic process.
Wirkmechanismus
The mechanism by which tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under acidic conditions, revealing the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(cyclopropylmethyl)carbamate
Uniqueness
tert-Butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where such properties are desirable.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-12-6-4-11(5-7-12)15(10-17)8-9-15/h4-7,17H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYWHKJHLNXZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Trans-2-aminocyclopropyl]benzonitrile](/img/structure/B8068464.png)



![Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8068515.png)


